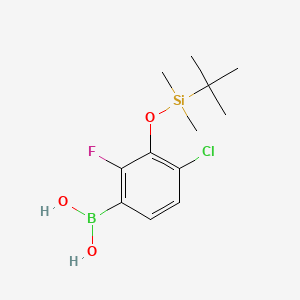
3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is a boronic acid derivative that features a tert-butyldimethylsilyloxy group, a chloro substituent, and a fluorine atom on a phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Moiety: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Introduction of the Tert-Butyldimethylsilyloxy Group: This step involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Chlorination and Fluorination: The chloro and fluoro substituents can be introduced through electrophilic aromatic substitution reactions using appropriate chlorinating and fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as the recycling of catalysts and reagents to minimize waste and reduce costs.
化学反应分析
Types of Reactions
3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions to yield the corresponding hydrogenated products.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.
Major Products
Oxidation: Phenols or quinones.
Reduction: Dechlorinated and defluorinated phenyl derivatives.
Substitution: Biaryl compounds or other coupled products.
科学研究应用
3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: In the development of boron-containing drugs and as a probe for studying biological systems.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The chloro and fluoro substituents can enhance the compound’s reactivity and selectivity in chemical reactions.
相似化合物的比较
Similar Compounds
3-(T-Butyldimethylsilyloxy)phenylboronic acid: Lacks the chloro and fluoro substituents, making it less reactive in certain contexts.
4-Chloro-2-fluorophenylboronic acid: Does not have the tert-butyldimethylsilyloxy group, which affects its solubility and reactivity.
3-(T-Butyldimethylsilyloxy)-4-chlorophenylboronic acid: Similar but lacks the fluorine atom, which can influence its chemical behavior.
Uniqueness
3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is unique due to the combination of its substituents, which confer specific reactivity and stability properties. The presence of both chloro and fluoro groups, along with the silyloxy protection, makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
属性
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-4-chloro-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BClFO3Si/c1-12(2,3)19(4,5)18-11-9(14)7-6-8(10(11)15)13(16)17/h6-7,16-17H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJYVSNUMFICIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClFO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681696 |
Source


|
| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-chloro-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256354-94-5 |
Source


|
| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-chloro-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


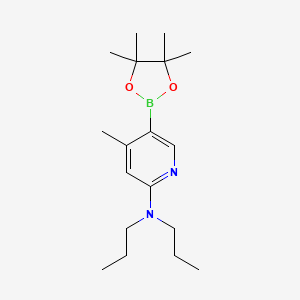
![Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B596956.png)

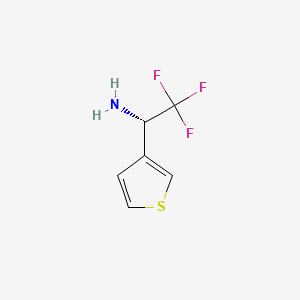
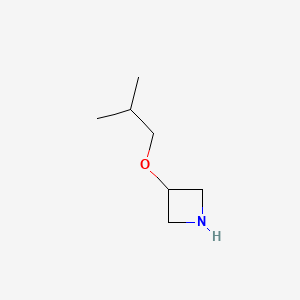
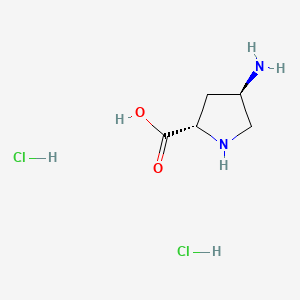
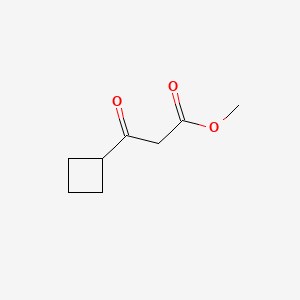
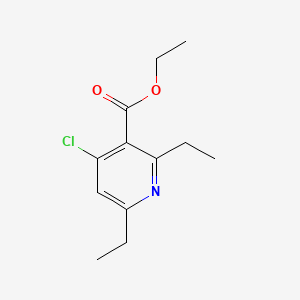
![2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B596965.png)
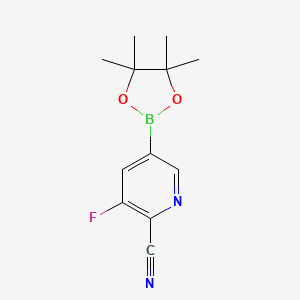
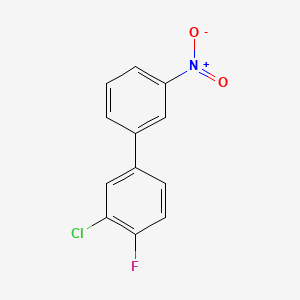
![4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B596970.png)
